2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Lipophilicity Drug-likeness Membrane permeability

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole (CAS 477857-09-3) is a synthetic 1,3,4-oxadiazole derivative with a molecular formula of C₁₆H₉Cl₂F₃N₂OS and a molecular weight of 405.22 g/mol. The compound features a 3,4-dichlorobenzyl thioether at position 2 and a 4-trifluoromethylphenyl substituent at position 5 of the oxadiazole core.

Molecular Formula C16H9Cl2F3N2OS
Molecular Weight 405.22
CAS No. 477857-09-3
Cat. No. B2875109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
CAS477857-09-3
Molecular FormulaC16H9Cl2F3N2OS
Molecular Weight405.22
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl)C(F)(F)F
InChIInChI=1S/C16H9Cl2F3N2OS/c17-12-6-1-9(7-13(12)18)8-25-15-23-22-14(24-15)10-2-4-11(5-3-10)16(19,20)21/h1-7H,8H2
InChIKeyCKQUSLZVDMAEQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole (CAS 477857-09-3): Procurement-Relevant Structural and Physicochemical Profile


2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole (CAS 477857-09-3) is a synthetic 1,3,4-oxadiazole derivative with a molecular formula of C₁₆H₉Cl₂F₃N₂OS and a molecular weight of 405.22 g/mol . The compound features a 3,4-dichlorobenzyl thioether at position 2 and a 4-trifluoromethylphenyl substituent at position 5 of the oxadiazole core . This substitution pattern confers distinct electronic and steric properties compared to simpler oxadiazole analogs, including a predicted boiling point of 483.3±55.0 °C and a predicted pKa of -6.96±0.39 . The compound is primarily supplied as a research screening compound with typical purity ≥95% .

Why Generic 1,3,4-Oxadiazole Analogs Cannot Substitute for 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole (CAS 477857-09-3)


The biological activity and physicochemical behavior of 1,3,4-oxadiazole derivatives are exquisitely sensitive to the nature and position of substituents on the heterocyclic core [1]. In the case of 2-[(3,4-dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole, the combination of a 3,4-dichlorobenzyl thioether at position 2 and a 4-trifluoromethylphenyl group at position 5 creates a unique electronic environment and lipophilicity profile that cannot be replicated by analogs lacking either the dichloro substitution pattern on the benzyl moiety or the electron-withdrawing trifluoromethyl group on the phenyl ring [2]. Substitution with a mono-chloro, non-chlorinated, or differently positioned dichloro benzyl analog is predicted to alter target binding affinity, metabolic stability, and solubility in ways that render screening or structure-activity relationship (SAR) data non-transferable . Therefore, procurement of the exact compound is essential for reproducibility in hit-to-lead campaigns.

Quantitative Differentiation Evidence for 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole (CAS 477857-09-3) vs. Closest Analogs


Predicted Lipophilicity (LogP) Differentiation: 3,4-Dichlorobenzyl vs. 4-Chlorobenzyl and Benzyl Thioether Analogs

Compared to the 4-chlorobenzyl thioether analog (predicted LogP ≈ 4.2) and the unsubstituted benzyl thioether analog (predicted LogP ≈ 3.5), 2-[(3,4-dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole exhibits a predicted LogP of approximately 5.1, representing an increase of ~0.9 and ~1.6 log units, respectively [1]. This elevated lipophilicity is driven by the additional chlorine atom and the trifluoromethyl group, which enhance membrane partitioning potential but also necessitate careful solubility management in assay design .

Lipophilicity Drug-likeness Membrane permeability

Predicted Aqueous Solubility: Quantitative Differentiation Between Target Compound and Des-chloro Analog

The predicted aqueous solubility (LogS) of 2-[(3,4-dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is approximately -6.8, compared to -5.2 for the des-chloro (unsubstituted benzyl) analog [1]. This 1.6 log unit reduction in solubility is consistent with the increased hydrophobic surface area contributed by the two chlorine atoms and the trifluoromethyl group .

Aqueous solubility Assay development Pre-formulation

Predicted Topological Polar Surface Area (TPSA) and Its Impact on Blood-Brain Barrier Penetration Potential

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has a calculated TPSA of 38.3 Ų, which is below the commonly cited threshold of 60–70 Ų for favorable blood-brain barrier (BBB) penetration [1]. In contrast, oxadiazole analogs containing a carboxylic acid or amide substituent typically exhibit TPSA values of 60–90 Ų, placing them above the BBB-penetrant threshold . This lower TPSA suggests a higher potential for CNS exposure, which is a key differentiator for neuroscience-focused screening libraries.

Blood-brain barrier CNS drug discovery TPSA

Predicted Acid Dissociation Constant (pKa) Differentiation: Impact on Ionization State at Physiological pH vs. Amino-Substituted Analogs

The predicted pKa of 2-[(3,4-dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is -6.96±0.39, indicating no basic or acidic functionality capable of protonation or deprotonation at physiological pH (1–12) . By contrast, 2-amino-1,3,4-oxadiazole analogs typically exhibit a pKa of 3.0–4.0 (conjugate acid) for the amino group, resulting in partial protonation at pH 7.4 and altered membrane permeability [1]. The neutral state of the target compound across a wide pH range eliminates pH-dependent variability in partitioning and protein binding.

pKa Ionization state pH-dependent solubility

Predicted Molecular Weight and Rotatable Bond Count: Differentiation for Fragment-Based vs. Lead-Like Screening Libraries

With a molecular weight of 405.22 g/mol and 4 rotatable bonds, 2-[(3,4-dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole occupies a lead-like chemical space distinct from both fragment-sized oxadiazoles (MW < 250) and larger, more complex analogs (MW > 500) [1]. This positions the compound as a suitable starting point for hit-to-lead optimization where both potency and pharmacokinetic parameters can be tuned through iterative medicinal chemistry .

Fragment-based drug discovery Lead-likeness Molecular complexity

Predicted Boiling Point and Thermal Stability: Considerations for Handling and Storage vs. Lower-Molecular-Weight Oxadiazoles

The predicted boiling point of 2-[(3,4-dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is 483.3±55.0 °C at 760 Torr . This is substantially higher than that of the 2-methyl-5-phenyl-1,3,4-oxadiazole analog (predicted BP ~320 °C) due to the increased molecular weight and strong intermolecular interactions conferred by the halogen and sulfur substituents [1]. The higher boiling point indicates lower volatility and potentially greater thermal stability during long-term storage, reducing the risk of evaporative loss or thermal degradation under standard laboratory conditions.

Thermal stability Storage conditions Compound handling

Optimal Research Application Scenarios for 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole (CAS 477857-09-3) Based on Differentiated Properties


CNS-Targeted Screening Library Component for Neurodegenerative Disease Targets

With a calculated TPSA of 38.3 Ų—well below the 60–70 Ų threshold for blood-brain barrier penetration—this compound is ideally suited as a CNS-focused screening library member . Its neutral ionization state across the full physiological pH range ensures consistent brain partitioning predictions, unlike ionizable oxadiazole analogs. Procurement for neuroscience hit-finding campaigns leverages these properties to increase the probability of identifying brain-penetrant hits.

Hit-to-Lead Optimization Starting Point Requiring Balanced Lipophilicity and Metabolic Stability

The compound's lead-like molecular weight (405.22 g/mol) and predicted LogP of ~5.1 place it in an attractive region of chemical space for medicinal chemistry optimization . The 3,4-dichlorobenzyl and 4-trifluoromethylphenyl substituents provide multiple vectors for systematic structural modification aimed at improving potency while monitoring lipophilic ligand efficiency (LLE). Its predicted thermal stability (BP 483.3 °C) also supports iterative synthetic chemistry without compound degradation .

Intracellular Target Assays Requiring High Passive Membrane Permeability

The elevated LogP (~5.1) and lack of ionizable groups at physiological pH favor passive diffusion across phospholipid bilayers, making the compound a strong candidate for cell-based phenotypic assays targeting intracellular enzymes or receptors . Compared to more polar oxadiazole analogs (LogP < 4), this compound is expected to exhibit superior intracellular exposure, reducing false-negative rates in whole-cell screening formats.

Negative Control or Tool Compound for SAR Studies Involving Halogen Bonding Interactions

The unique 3,4-dichlorobenzyl thioether motif provides a distinctive halogen bond donor/acceptor profile that can be exploited in structure-activity relationship (SAR) studies. The compound serves as a reference point for probing halogen bonding contributions to target binding, with the 3,4-dichloro pattern offering a different interaction geometry compared to mono-chloro or para-chloro analogs .

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